![molecular formula C13H15ClN2OS B2933552 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide CAS No. 878217-81-3](/img/structure/B2933552.png)
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide, also known as CHPT, is a synthetic organic compound that has been used in scientific research for a variety of purposes. CHPT is a small molecule that has been used to study a range of biological processes, including enzyme inhibition, signal transduction, and gene expression. CHPT has also been used to study the effects of drugs on the central nervous system and to evaluate the potential of new drugs for therapeutic use.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide involves the reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid with thionyl chloride to form 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene. This intermediate is then reacted with propionyl chloride to form 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide.
Starting Materials
3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid, Thionyl chloride, Propionyl chloride
Reaction
3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene., The intermediate 2-chloro-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene is then reacted with propionyl chloride in the presence of a base such as triethylamine or pyridine to form 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide., The final product can be purified by recrystallization or column chromatography.
作用機序
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide acts on a variety of cellular targets. It binds to the active site of acetylcholinesterase, inhibiting its activity. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide also binds to the cAMP-PKA pathway, modulating its activity and affecting gene expression. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide binds to opioid receptors, modulating pain perception, and binds to serotonin and norepinephrine receptors, modulating mood.
生化学的および生理学的効果
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used to study the effects of drugs on the central nervous system. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been found to modulate the activity of the cAMP-PKA pathway, which is involved in the regulation of gene expression. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been found to modulate the activity of opioid receptors, modulating pain perception, and to modulate the activity of serotonin and norepinephrine receptors, modulating mood.
実験室実験の利点と制限
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a small molecule that is easy to synthesize and is relatively stable in solution. This makes it an ideal molecule for use in laboratory experiments. However, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is not very soluble in water, which can limit its use in some experiments. In addition, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide is a synthetic compound, so it is not found in nature and its effects on biological systems are not fully understood.
将来の方向性
There are a number of potential future directions for research using 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide. These include further studies of its effects on enzyme inhibition and signal transduction pathways, as well as its effects on drug action in the central nervous system. In addition, further research could be done to study the potential of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide as a therapeutic agent, as well as its potential applications in other areas of drug development. Finally, further research could be done to better understand the biochemical and physiological effects of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide and its potential toxicity.
科学的研究の応用
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used in a wide range of scientific research applications. In enzyme inhibition studies, 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has been used to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been used to study signal transduction pathways, such as the cAMP-PKA pathway, which is involved in the regulation of gene expression. 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide has also been used to study the effects of drugs on the central nervous system, such as the effects of opioids on pain perception and the effects of antidepressants on mood.
特性
IUPAC Name |
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8(14)12(17)16-13-10(7-15)9-5-3-2-4-6-11(9)18-13/h8H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXAOUYXPATJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
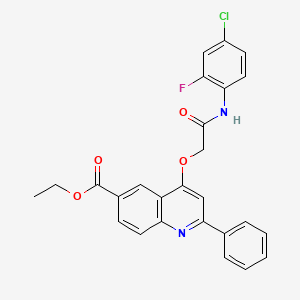
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)
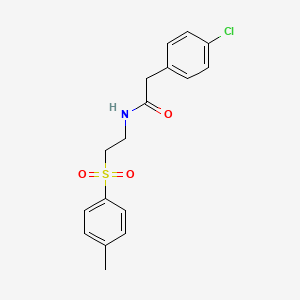
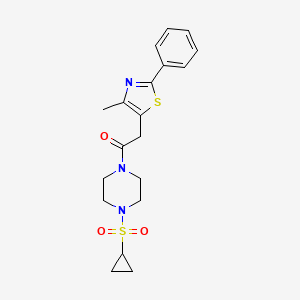
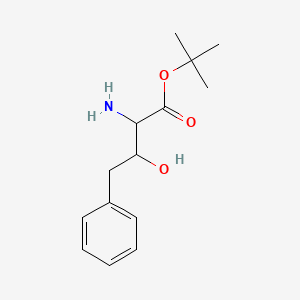
![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)
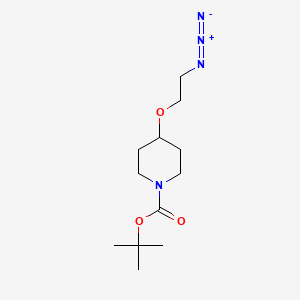
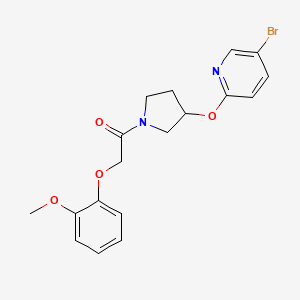
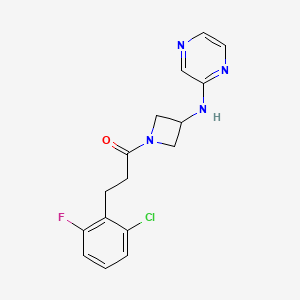
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)